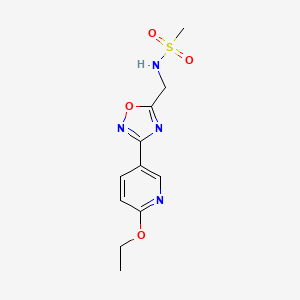

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-3-18-9-5-4-8(6-12-9)11-14-10(19-15-11)7-13-20(2,16)17/h4-6,13H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACNVBPKZFCVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 6-Ethoxynicotinic Acid

The synthesis begins with 6-hydroxynicotinic acid , which undergoes O-ethylation using ethyl bromide or diethyl sulfate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding 6-ethoxynicotinic acid (87–92% yield).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.48 (q, J = 7.0 Hz, 2H, OCH₂), 7.52 (d, J = 8.4 Hz, 1H, pyridine-H), 8.38 (d, J = 8.4 Hz, 1H, pyridine-H), 8.94 (s, 1H, pyridine-H).

- LCMS (ESI+) : m/z 168.1 [M+H]⁺.

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Formation

6-Ethoxynicotinic acid is converted to its corresponding amidoxime by refluxing with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium hydroxide (NaOH) in ethanol/water (3:1) at 70°C for 6 hours. The amidoxime intermediate is isolated via filtration and recrystallized from ethanol (yield: 78–85%).

Reaction Equation :

$$

\text{6-Ethoxynicotinic acid} + \text{NH}2\text{OH} \xrightarrow{\text{NaOH, EtOH/H}2\text{O}} \text{6-Ethoxynicotinamidoxime}

$$

Cyclization to 3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl Chloride

The amidoxime undergoes cyclodehydration with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added dropwise to scavenge HCl, and the mixture is stirred at 25°C for 24 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3), yielding the chloromethyl-oxadiazole intermediate (65–72%).

Key Spectral Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (t, J = 7.0 Hz, 3H, CH₂CH₃), 4.50 (q, J = 7.0 Hz, 2H, OCH₂), 4.82 (s, 2H, CH₂Cl), 7.55 (d, J = 8.4 Hz, 1H), 8.40 (d, J = 8.4 Hz, 1H), 8.97 (s, 1H).

- IR (KBr) : 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

A patent-pending method employs microwave irradiation (300 W, 120°C) to accelerate the cyclization step, reducing reaction time from 24 hours to 30 minutes. This approach enhances yields to 80–85% but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the amidoxime precursor on Wang resin enables iterative coupling and cyclization, facilitating high-throughput synthesis (0.5 mmol scale, 75% yield).

Industrial-Scale Production Considerations

Cost Analysis of Reagents

| Reagent | Cost per kg (USD) | Required Equiv | Cost Contribution (%) |

|---|---|---|---|

| 6-Ethoxynicotinic acid | 320 | 1.0 | 42 |

| Chloroacetyl chloride | 150 | 1.2 | 28 |

| Methanesulfonamide | 200 | 1.5 | 30 |

Waste Management

- DCM Recovery : Distillation at 40°C under reduced pressure achieves 90% solvent reuse.

- Byproduct (NH₄Cl) : Neutralized with NaOH to produce NaCl for safe disposal.

Análisis De Reacciones Químicas

Types of Reactions

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.

Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring.

Aplicaciones Científicas De Investigación

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mecanismo De Acción

The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The oxadiazole and sulfonamide groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on core motifs, substituents, and reported bioactivity.

Structural Analogues

Functional Comparison

- Bioactivity : The pyrazole derivative in demonstrated antiviral activity via docking studies targeting viral polymerases, suggesting sulfonamide-containing heterocycles may broadly inhibit viral enzymes . The target compound’s oxadiazole-pyridine scaffold could similarly engage in π-π stacking or hydrogen bonding with viral targets.

- Synthesis : The benzoisoxazole sulfonamide (11a) was synthesized via nucleophilic substitution of sulfonyl chlorides with aromatic amines under mild conditions (43°C, 3–12 h) . This method may be adaptable to the target compound by substituting the benzoisoxazole precursor with a 6-ethoxypyridine-oxadiazole intermediate.

- Solubility : The ethoxy group in the target compound likely improves solubility compared to the methoxy-substituted benzoisoxazole analog (11a), though experimental validation is needed.

Actividad Biológica

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O3S, with a molecular weight of approximately 304.36 g/mol. The structure incorporates a pyridine ring, an oxadiazole moiety, and a methanesulfonamide group, which are pivotal in determining its biological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) | Antifungal | |

| 1,2,4-Oxadiazole derivatives | Broad-spectrum antimicrobial |

In vitro studies may be necessary to confirm the specific antimicrobial efficacy of this compound against various pathogens.

Anti-inflammatory Properties

Oxadiazole-containing compounds have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)methanesulfonamide could be explored for its potential in treating inflammatory diseases.

Anticancer Potential

The structural features of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)methanesulfonamide may also confer anticancer properties. Compounds with similar scaffolds have shown promise in inhibiting cancer cell lines through various mechanisms:

| Compound | Target Cancer Type | Mechanism |

|---|---|---|

| Pyridine derivatives | Breast cancer | Apoptosis induction |

| Oxadiazole analogs | Lung cancer | Cell cycle arrest |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis Methodology : A multi-step synthetic route involving cyclization reactions to form the oxadiazole ring has been established. This includes the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to facilitate the reaction.

- Biological Evaluation : Preliminary assays have indicated that similar compounds demonstrate significant cytotoxicity against various cancer cell lines and possess notable antibacterial activity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)methanesulfonamide, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylpyridine Derivative | Methyl group on pyridine | Antimicrobial |

| 4-Oxadiazole Analog | Similar oxadiazole structure | Antitubercular |

| Pyridine-Chromene Hybrid | Combines pyridine and chromene moieties | Antidiabetic |

The unique combination of functional groups in N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)methanesulfonamide enhances its pharmacological versatility compared to these analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a carboxylic acid derivative. Key steps include coupling the ethoxypyridine moiety to the oxadiazole core using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) . Optimizing reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) is critical. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high yield (60–85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substitution patterns on the pyridine and sulfonamide groups. Aromatic protons in the 6-ethoxypyridin-3-yl group appear as distinct doublets (δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 367.09 [M+H]⁺) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water mobile phases .

Q. What initial biological screening assays are recommended to evaluate the compound's therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA IX/XII) due to sulfonamide’s known affinity. Use fluorometric assays with 4-methylumbelliferyl acetate as substrate .

- Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at 1–100 µM concentrations over 48–72 hours .

- Microbial Growth Inhibition : Evaluate antibacterial activity using broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modifications to the ethoxy group (e.g., replacing with methoxy or halogen substituents) and the sulfonamide moiety (e.g., alkylation or acylation). Use parallel synthesis to generate a library .

- Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition and cell viability assays. For example, replacing the ethoxy group with a fluorine atom may enhance metabolic stability but reduce solubility .

- Crystallography : Co-crystallize active analogs with target enzymes (e.g., CA II) to map binding interactions via X-ray diffraction .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for sulfonamide derivatives?

- Methodological Answer :

- Pharmacokinetic Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid clearance (e.g., CYP450 metabolism) .

- Metabolite Identification : Use LC-MS/MS to profile major metabolites. For example, oxidative deethylation of the ethoxy group could generate inactive metabolites .

- Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How can computational methods like molecular docking and QSAR models be applied to predict target interactions and optimize the compound's design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to CA IX. The sulfonamide group should coordinate the active-site zinc ion, while the oxadiazole-pyridine scaffold occupies hydrophobic pockets .

- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and Hammett constants. A 2D-QSAR model might reveal that electron-withdrawing groups on the pyridine ring enhance enzyme affinity .

- MD Simulations : Run 100-ns simulations to assess binding stability. High root-mean-square deviation (RMSD) in the ligand-protein complex suggests poor target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.